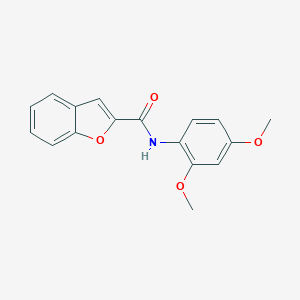![molecular formula C21H21FN2O3 B259063 (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)
(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate, commonly known as DFP-PM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DFP-PM is a synthetic molecule that is used to target and inhibit specific enzymes in cells, which makes it useful in studying the mechanisms of various biological processes.
作用机制
DFP-PM works by irreversibly binding to the active site of specific enzymes, thereby inhibiting their activity. The molecule contains a reactive group called a Michael acceptor, which reacts with the active site of the enzyme to form a covalent bond. This covalent bond is irreversible, which means that the enzyme is permanently inhibited.
Biochemical and Physiological Effects:
DFP-PM has been shown to have a variety of biochemical and physiological effects. Inhibition of specific proteases using DFP-PM has been shown to reduce cancer cell migration and invasion, as well as promote apoptosis in cancer cells. Additionally, DFP-PM has been shown to have anti-inflammatory effects by inhibiting the activity of specific enzymes involved in the inflammatory response.
实验室实验的优点和局限性
One of the primary advantages of using DFP-PM in lab experiments is its specificity. DFP-PM can be used to selectively inhibit specific enzymes, which allows researchers to study the role of these enzymes in various biological processes. Additionally, DFP-PM is a synthetic molecule, which means that it can be easily synthesized in large quantities.
One of the limitations of using DFP-PM in lab experiments is its irreversibility. Once DFP-PM binds to an enzyme, the inhibition is permanent, which means that the enzyme cannot be reactivated. This can make it difficult to study the role of specific enzymes in dynamic biological processes.
未来方向
There are several future directions for research involving DFP-PM. One area of research is the development of new DFP-PM analogs that can selectively inhibit specific enzymes with greater potency and specificity. Additionally, researchers are exploring the use of DFP-PM in the treatment of various diseases, such as cancer and inflammation. Finally, there is ongoing research into the mechanisms of action of DFP-PM and its effects on various biological processes.
合成方法
DFP-PM is synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis process starts with the reaction of 3-fluorophenylacetic acid with ethyl chloroformate to form an intermediate compound. This intermediate is then reacted with N,N-dimethylethylenediamine to form a tertiary amine, which is then reacted with 2,4-pentanedione to form the final product, DFP-PM.
科学研究应用
DFP-PM is used in scientific research to study the mechanisms of various biological processes. One of the primary applications of DFP-PM is in the study of proteases, which are enzymes that break down proteins. By inhibiting specific proteases using DFP-PM, researchers can study the role of these enzymes in various biological processes, such as cell signaling, apoptosis, and cancer metastasis.
属性
产品名称 |
(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate |
|---|---|
分子式 |
C21H21FN2O3 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
(4E)-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21FN2O3/c1-23(2)11-12-24-18(15-9-6-10-16(22)13-15)17(20(26)21(24)27)19(25)14-7-4-3-5-8-14/h3-10,13,18,25H,11-12H2,1-2H3/b19-17+ |
InChI 键 |
WKOMKVROLYVYLP-HTXNQAPBSA-N |
手性 SMILES |
C[NH+](C)CCN1C(/C(=C(/C2=CC=CC=C2)\[O-])/C(=O)C1=O)C3=CC(=CC=C3)F |
SMILES |
CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F |
规范 SMILES |
C[NH+](C)CCN1C(C(=C(C2=CC=CC=C2)[O-])C(=O)C1=O)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)





![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)



